molecular formula C13H17BrClNO2 B12826706 tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

Cat. No.: B12826706
M. Wt: 334.63 g/mol
InChI Key: KQNRMISRZVQOTB-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrClNO2 and a molecular weight of 334.64 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenyl ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are often related to its chemical structure and the specific functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromo-4-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)

InChI Key

KQNRMISRZVQOTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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